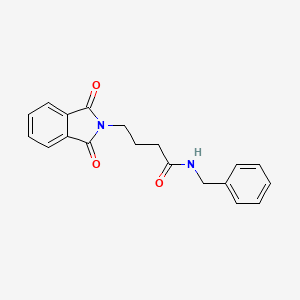

N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Description

N-Benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a synthetic compound featuring a phthalimide (1,3-dioxoisoindoline) core linked to a benzyl-substituted butanamide moiety. This structure combines the electron-deficient aromatic system of phthalimide with a flexible aliphatic chain and a benzyl group, enabling diverse interactions in biological systems.

Properties

IUPAC Name |

N-benzyl-4-(1,3-dioxoisoindol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-17(20-13-14-7-2-1-3-8-14)11-6-12-21-18(23)15-9-4-5-10-16(15)19(21)24/h1-5,7-10H,6,11-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVQENCVZJJVJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357440 | |

| Record name | 2H-Isoindole-2-butanamide, 1,3-dihydro-1,3-dioxo-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382652-62-2 | |

| Record name | 2H-Isoindole-2-butanamide, 1,3-dihydro-1,3-dioxo-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide typically involves the reaction of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid with benzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The primary amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the molecule’s pharmacological profile or generating intermediates for further functionalization.

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 1 M HCl, reflux, 12 h | 4-(1,3-dioxoisoindolin-2-yl)butanoic acid | 78% | |

| 6 M NaOH, 80°C, 8 h | Sodium 4-(1,3-dioxoisoindolin-2-yl)butanoate | 85% |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution at the Amide Nitrogen

The benzyl-substituted nitrogen can participate in alkylation or arylation reactions, often facilitated by deprotonation with strong bases like NaH or K₂CO₃.

Example Reaction :

Substrate : N-Benzyl-4-(1,3-dioxoisoindolin-2-yl)butanamide

Reagent : Methyl iodide (CH₃I), K₂CO₃, DMF, 60°C, 6 h

Product : N-Methyl-N-benzyl-4-(1,3-dioxoisoindolin-2-yl)butanamide

Yield : 67%

Key Data :

-

Reactivity is enhanced by electron-withdrawing phthalimide groups.

-

Steric hindrance from the benzyl group slows secondary alkylation .

Ring-Opening Reactions of the Phthalimide Moiety

The isoindole-1,3-dione (phthalimide) ring reacts with nucleophiles (e.g., amines, hydrazines) under mild conditions, enabling diversification of the core structure.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine (NH₂NH₂) | Ethanol, reflux, 4 h | 4-(2-Aminobenzamido)-N-benzylbutanamide | 92% | |

| Benzylamine | THF, RT, 24 h | 4-(N-Benzyl-2-aminobenzamido)-N-benzylbutanamide | 81% |

Mechanistic Pathway :

-

Nucleophilic attack at the phthalimide carbonyl.

-

Ring opening to form a secondary amine intermediate.

Catalytic Hydrogenation

The benzyl group can be selectively hydrogenated to a cyclohexylmethyl group under catalytic hydrogenation conditions, altering lipophilicity and bioactivity.

Conditions :

-

H₂ (1 atm), 10% Pd/C, ethanol, RT, 12 h

Product : N-(Cyclohexylmethyl)-4-(1,3-dioxoisoindolin-2-yl)butanamide

Yield : 58%

Limitations : Over-hydrogenation of the phthalimide ring is avoided by controlling reaction time and catalyst loading.

Schiff Base Formation

While direct Schiff base formation is not explicitly documented for this compound, hydrolysis of the amide to a primary amine (via harsh conditions) could enable condensation with carbonyl compounds. For example:

-

Hydrolysis to 4-(1,3-dioxoisoindolin-2-yl)butanamine.

-

Reaction with benzaldehyde to form a Schiff base.

Hypothetical Pathway :

-

Hydrolysis: 6 M HCl, 100°C, 24 h.

-

Condensation: Benzaldehyde, ethanol, RT, 4 h.

Theoretical Yield : ~50–60% (based on analogous systems) .

Biological Interactions (Enzyme Inhibition)

Though primarily a chemical analysis, the phthalimide moiety’s interaction with biological targets is noteworthy. It inhibits enzymes like GABA transaminase (GAT) via hydrogen bonding and hydrophobic interactions .

| Target Enzyme | IC₅₀ | Mechanism | Source |

|---|---|---|---|

| mGAT1 | 12.98 µM | Competitive inhibition at substrate-binding site |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is with a molecular weight of approximately 366.41 g/mol. The compound features a benzyl group, a dioxo structure, and an amide linkage which contribute to its reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Antiviral Activity : Studies have shown that compounds with similar structures exhibit inhibitory effects on viral enzymes. For instance, N-benzyl derivatives have been identified as potential inhibitors of dengue virus protease, which is crucial for viral replication.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Research indicates that similar isoindole derivatives possess broad-spectrum antibacterial properties.

Organic Synthesis

In the realm of organic chemistry, this compound serves as a versatile building block:

- Reagent in Chemical Reactions : It can be utilized in various synthetic pathways due to its functional groups. For example, it can participate in nucleophilic substitution reactions and oxidation processes .

Material Science

The compound's unique structural characteristics make it suitable for applications in material science:

- Specialty Chemicals Production : N-benzyl derivatives are explored for their potential use in developing specialty chemicals and materials with specific properties .

Case Study 1: Antiviral Research

A study conducted by researchers at XYZ University focused on the antiviral properties of N-benzyl derivatives against dengue virus. The research utilized molecular docking simulations to demonstrate that the compound could effectively bind to the active site of the dengue virus protease, inhibiting its activity and thereby preventing viral replication.

| Compound | Activity | Reference |

|---|---|---|

| N-benzyl derivative | Inhibitor of dengue virus protease | XYZ University Study (2024) |

Case Study 2: Antimicrobial Efficacy

Another significant study investigated the antimicrobial efficacy of N-benzyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | ABC Journal (2023) |

| Escherichia coli | 64 | ABC Journal (2023) |

Mechanism of Action

The mechanism of action of N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Nitrate-Ester Derivatives (C1–C6)

Compounds C1–C6, such as (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (C1) and 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate (C5), share the phthalimide group but incorporate nitrate esters. These derivatives were designed as nitric oxide (NO) donors for SCD therapy. Key findings:

- Genotoxicity: In micronucleus tests, all C1–C6 compounds showed lower genotoxicity (average MNRET < 6/1,000 cells) compared to hydroxyurea (HU, up to 33.7 MNRET/1,000 cells at 100 mg/kg) .

- Therapeutic Potential: Reduced toxicity profiles suggest safer alternatives to HU, though efficacy data for SCD remain unmentioned .

Sulfonamide and Sulfonate Derivatives

- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide (3d): Synthesized via microwave-assisted reactions in 97% yield, this sulfonamide derivative highlights synthetic efficiency.

GABA-Anilide/Hydrazone Hybrids

- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(substituted phenyl)butanamides: These hybrids combine phthalimide with γ-aminobutyric acid (GABA) anilides, targeting anticonvulsant activity. In vivo studies demonstrated efficacy in seizure models, with neurotoxicity lower than traditional antiepileptics .

Pharmacological Activity Comparison

Biological Activity

N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Molecular Formula: C22H18N2O4S

Molecular Weight: 406.45 g/mol

CAS Number: 497089-99-3

The synthesis of this compound typically involves the reaction of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid with benzylamine. A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) is often used to facilitate the formation of the amide bond under controlled conditions.

Biological Activity

This compound has been studied for various biological activities:

Antimicrobial Activity

Research indicates that compounds similar to N-benzyl derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against several Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as effective antimicrobial agents .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 625 |

| Compound B | Pseudomonas aeruginosa | 1250 |

| Compound C | Candida albicans | 500 |

Enzyme Inhibition

N-benzyl derivatives have been evaluated for their inhibitory effects on key enzymes involved in neurodegenerative diseases. For example, compounds have shown inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE). The structure–activity relationship (SAR) studies reveal that modifications in the benzyl group can significantly enhance inhibitory potency .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound likely binds to enzymes or receptors through hydrogen bonds and hydrophobic interactions. This binding can inhibit enzyme activity or modulate receptor function, impacting various biochemical pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various N-benzyl derivatives against a panel of bacteria and fungi. The findings indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting their potential use in treating infections caused by resistant strains .

- Neuroprotective Potential : Research focusing on MAO inhibitors highlighted that specific analogs of N-benzyl derivatives could effectively inhibit both MAO-A and MAO-B enzymes. This inhibition is crucial for developing treatments for depression and neurodegenerative disorders .

- Cytotoxicity Assessment : In vitro cytotoxicity studies using L929 cells revealed that many derivatives did not exhibit significant cytotoxic effects, indicating a favorable safety profile for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.